

In-Depth Technical Guide: 1-Chloro-4-methoxyphthalazine

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Compound of Interest

Compound Name: **1-Chloro-4-methoxyphthalazine**

Cat. No.: **B101043**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Chloro-4-methoxyphthalazine** (CAS Number: 19064-71-2), a heterocyclic compound belonging to the phthalazine class of molecules. Phthalazine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document consolidates available data on the chemical and physical properties of **1-Chloro-4-methoxyphthalazine**, outlines a general synthetic methodology, and explores its potential biological significance by drawing parallels with structurally related analogs. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

Precise experimental data for the physical properties of **1-Chloro-4-methoxyphthalazine** are not extensively documented in publicly available literature. The following table summarizes its key chemical identifiers and known properties.

Property	Value	Source
CAS Number	19064-71-2	-
Molecular Formula	C ₉ H ₇ CIN ₂ O	-
Molecular Weight	194.62 g/mol	-
IUPAC Name	1-chloro-4-methoxyphthalazine	-
Canonical SMILES	COCl=C2C=CC=CC2=C(Cl)N =N1	-
Physical Description	Solid (inferred)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in acetone and chloroform (inferred from related compounds)	[1]

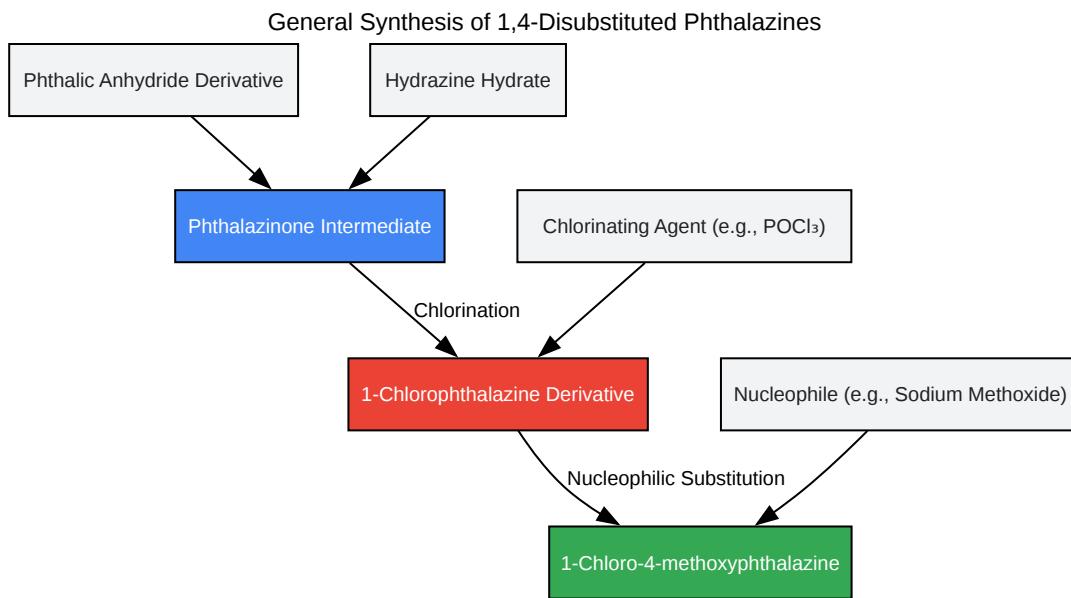
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1-Chloro-4-methoxyphthalazine** is not readily available in the reviewed literature. However, a general and widely applicable methodology for the synthesis of 1,4-disubstituted phthalazines can be adapted. This typically involves a multi-step process starting from a suitable phthalic anhydride derivative.

A plausible synthetic route would involve the reaction of a phthalazinone precursor with a chlorinating agent, followed by nucleophilic substitution with a methoxide source.

General Synthetic Workflow:

The following diagram illustrates a representative synthetic pathway for 1,4-disubstituted phthalazines, which could be adapted for **1-Chloro-4-methoxyphthalazine**.



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Caption: General synthetic workflow for 1,4-disubstituted phthalazines.

Methodology for a Related Compound (1-chloro-4-(4-phenoxyphenyl)phthalazine):

A study by Sayed et al. outlines the synthesis of 1-chloro-4-(4-phenoxyphenyl)phthalazine, which provides a valuable reference. The key steps are:

- Formation of the Phthalazinone: Reaction of the corresponding 2-arylbenzoic acid with hydrazine hydrate in refluxing ethanol.
- Chlorination: Treatment of the resulting phthalazinone with a mixture of phosphorus oxychloride (POCl_3) and phosphorus pentachloride (PCl_5) to yield the 1-chlorophthalazine derivative.

To synthesize **1-Chloro-4-methoxyphthalazine**, a similar approach could be envisioned, starting from a phthalazinone precursor which is then chlorinated. The subsequent step would involve a nucleophilic substitution reaction with sodium methoxide to introduce the methoxy group at the 4-position.

Biological Activity and Therapeutic Potential

While there is a lack of specific biological data for **1-Chloro-4-methoxyphthalazine**, the broader class of phthalazine derivatives has been extensively investigated for its therapeutic potential, particularly in oncology.

Anticancer Activity of Phthalazine Derivatives:

Numerous studies have demonstrated the potent antitumor activity of phthalazine-based compounds.^{[2][3][4][5]} These derivatives have been shown to exert their effects through various mechanisms of action, including:

- Enzyme Inhibition: A notable target for phthalazine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^{[3][4]} Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth and metastasis.
- Induction of Apoptosis: Some phthalazine compounds have been shown to induce programmed cell death in cancer cells.^[2]
- Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another mechanism by which certain phthalazine derivatives exhibit their anticancer effects.^[2]

Derivatives of 1-chlorophthalazine are frequently used as reactive intermediates to create a wide array of biologically active molecules. For instance, a series of novel 1-anilino-4-(arylsulfanyl methyl)phthalazines were synthesized and showed significant in vitro activity against different cancer cell lines.^[6]

Given the established anticancer potential of the phthalazine scaffold, it is plausible that **1-Chloro-4-methoxyphthalazine** could serve as a valuable building block or possess intrinsic biological activity. Further investigation is warranted to explore its cytotoxic and mechanistic properties.

Other Potential Biological Activities:

Beyond cancer, phthalazine derivatives have been reported to exhibit a wide range of pharmacological effects, including:

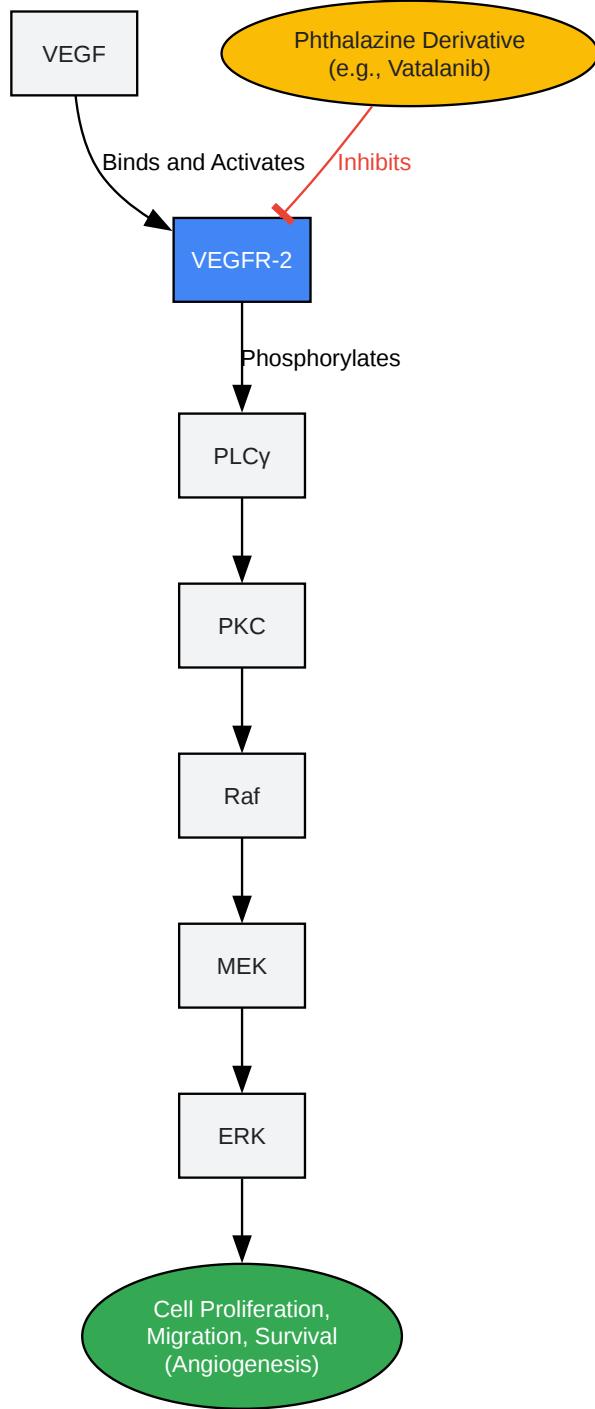
- Anti-inflammatory
- Antimicrobial
- Anticonvulsant
- Antihypertensive[7]
- Antidiabetic[7]

Signaling Pathway Involvement (Inferred from Analogs)

Direct evidence of **1-Chloro-4-methoxyphthalazine**'s interaction with specific signaling pathways is not available. However, based on the activity of related phthalazine compounds, particularly in the context of cancer, the VEGFR-2 signaling pathway is a probable target.

VEGFR-2 Signaling Pathway in Angiogenesis:

VEGFR-2 Signaling Pathway in Angiogenesis

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Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.

This pathway is initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers a signaling cascade that ultimately promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis). Many phthalazine-based anticancer agents, such as vatalanib, function by inhibiting the tyrosine kinase activity of VEGFR-2, thereby blocking this signaling cascade and inhibiting angiogenesis.^[3]

Conclusion

1-Chloro-4-methoxyphthalazine is a phthalazine derivative with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is limited, the well-documented and diverse biological activities of the phthalazine scaffold, particularly as anticancer agents targeting pathways like VEGFR-2 signaling, suggest that **1-Chloro-4-methoxyphthalazine** could be a valuable synthetic intermediate or a lead compound for the development of novel therapeutics. This guide provides a starting point for researchers by summarizing the available information and highlighting areas where further experimental work is needed to fully characterize its properties and potential applications.

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